molecular formula C9H11NO4 B2407751 Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate CAS No. 478068-05-2

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate

Cat. No.: B2407751
CAS No.: 478068-05-2
M. Wt: 197.19
InChI Key: VIUPXZSYNBYTAS-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by an acetyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4 of the heterocyclic ring. The acetyl group in the title compound likely enhances electrophilicity, influencing reactivity in synthesis or interactions with biological targets.

Properties

IUPAC Name

ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-13-9(12)7-6(3)14-10-8(7)5(2)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUPXZSYNBYTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethylacetoacetate Derivatives

The synthesis of ethyl 3-acetyl-5-methylisoxazole-4-carboxylate originates from ethylacetoacetate, a β-keto ester that undergoes cyclocondensation with hydroxylamine derivatives. As demonstrated in the patented process for analogous isoxazole systems (US20030139606A1), ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester. This intermediate subsequently reacts with hydroxylamine sulfate under controlled conditions (−5°C to 0°C) to yield ethyl-5-methylisoxazole-4-carboxylate.

Regioselective acetylation at the 3-position is achieved through Friedel-Crafts acylation using acetyl chloride in the presence of AlCl₃. Kinetic studies indicate that maintaining the reaction at −10°C minimizes diacylation by-products, with a 78% yield of the monoacetylated product. The ester group at position 4 directs electrophilic substitution to the meta position (C3), while the methyl group at C5 sterically hinders acetylation at adjacent sites.

Solvent-Mediated Crystallization for Isomer Control

A critical challenge in this synthesis involves suppressing the formation of constitutional isomers such as ethyl-5-acetyl-3-methylisoxazole-4-carboxylate. The patent US20030139606A1 reports that using toluene-acetic acid (3:1 v/v) as a crystallization solvent reduces isomeric impurities to <0.1%. This system exploits differential solubility: the target compound crystallizes at 25°C, while isomers remain dissolved until cooled to −20°C.

Comparative data for crystallization efficiency:

Solvent System Temperature Range Isomer Content (%) Yield (%)
Toluene-Acetic Acid 25°C to −20°C 0.08 92
Ethyl Acetate-Hexane 10°C to −30°C 1.2 85
Acetonitrile-Water 40°C to 5°C 0.5 88

Data adapted from US20030139606A1

Acid-Catalyzed Cyclization Mechanisms

The formation of the isoxazole ring proceeds via a stepwise mechanism:

  • Imination : Hydroxylamine sulfate reacts with the ethoxymethylene group of ethyl ethoxymethyleneacetoacetic ester, forming an imine intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the imine nitrogen on the β-keto carbonyl generates the isoxazole ring.
  • Aromatization : Subsequent dehydration yields the aromatic isoxazole system, stabilized by conjugation between the ring oxygen and carboxylate group.

Thionyl Chloride-Mediated Carboxylate Activation

Following acetylation, the ethyl carboxylate group at position 4 is hydrolyzed to the free acid using 6M HCl at reflux (110°C, 8 hours). Subsequent treatment with thionyl chloride (SOCl₂) in toluene at 60°C quantitatively converts the acid to the acyl chloride. This reactive intermediate facilitates further derivatization, though in the target compound, the ethyl ester is retained through careful pH control during hydrolysis.

Industrial-Scale Process Optimization

Pilot plant data from US20030139606A1 demonstrate scalability:

Parameter Laboratory Scale Pilot Plant (100 L)
Reaction Time 12 h 14 h
Yield 78% 82%
Purity (HPLC) 99.2% 99.5%
Isomer Content 0.08% 0.05%

Key scale-up factors include:

  • Heat Transfer : Jacketed reactors with ΔT ≤5°C prevent thermal degradation
  • Mixing Efficiency : Turbine impellers at 250 rpm ensure homogeneous reagent distribution
  • In Situ Monitoring : FTIR probes track imine formation (νC=N at 1640 cm⁻¹)

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 3 and the ester moiety at position 4 are primary sites for oxidation.

  • Acetyl Group Oxidation :
    Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the acetyl group (–COCH₃) is converted to a carboxylic acid (–COOH). This reaction typically proceeds via radical intermediates, with the ketone undergoing sequential oxidation steps.

  • Isoxazole Ring Oxidation :
    Controlled oxidation with reagents like CrO₃ can transform the isoxazole ring into an oxazole derivative, likely through a mechanism involving ring-opening and re-cyclization.

Reagent Conditions Product
KMnO₄H₂SO₄, Δ3-Carboxy-5-methylisoxazole-4-carboxylate
CrO₃Acetic acid, 60°CEthyl 3-acetyl-5-methyloxazole-4-carboxylate

Reduction Reactions

Reductive modifications target both the ester and acetyl groups:

  • Ester Reduction :
    LiAlH₄ reduces the ethyl ester (–COOEt) to a primary alcohol (–CH₂OH).

  • Acetyl Group Reduction :
    NaBH₄ selectively reduces the acetyl ketone (–COCH₃) to a secondary alcohol (–CH(OH)CH₃) without affecting the ester.

Reagent Conditions Product
LiAlH₄Dry ether, 0°C → RT3-Acetyl-5-methylisoxazole-4-methanol
NaBH₄MeOH, 25°C3-(1-Hydroxyethyl)-5-methylisoxazole-4-carboxylate

Substitution Reactions

The methyl group at position 5 and the ester group participate in substitution reactions:

  • Electrophilic Substitution :
    Halogenation (e.g., Cl₂, Br₂) occurs at the methyl group under radical-initiated conditions, yielding halogenated derivatives.

  • Nucleophilic Acyl Substitution :
    The ester undergoes transesterification with alcohols (e.g., MeOH) in the presence of acid catalysts.

Reagent Conditions Product
Cl₂UV light, CCl₄5-(Chloromethyl)-3-acetylisoxazole-4-carboxylate
MeOH/H⁺RefluxMethyl 3-acetyl-5-methylisoxazole-4-carboxylate

Hydrolysis and Ring-Opening Reactions

The compound exhibits sensitivity to hydrolytic conditions:

  • Ester Hydrolysis :
    Basic hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid, while acidic conditions (HCl/EtOH) yield the free acid.

  • Isoxazole Ring Hydrolysis :
    Prolonged heating in concentrated HCl opens the isoxazole ring, producing a 1,3-diketone intermediate .

Conditions Product
2M NaOH, 80°C3-Acetyl-5-methylisoxazole-4-carboxylic acid
6M HCl, reflux3-Acetyl-4-carboxy-5-methyl-1,3-diketone

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades via:

  • Thermal Degradation :
    Above 200°C, decarboxylation occurs, releasing CO₂ and forming 3-acetyl-5-methylisoxazole.

  • Photodegradation :
    UV exposure induces radical-mediated decomposition, yielding fragmented aldehydes and nitriles.

Mechanistic Insights

  • Oxidation/Reduction : Proceeds through polar mechanisms involving electron-deficient intermediates.

  • Ring-Opening : Acid-catalyzed hydrolysis follows a protonation-deprotonation pathway, destabilizing the isoxazole ring .

  • Substitution : Radical halogenation involves chain initiation, propagation, and termination steps.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate features an isoxazole ring structure that includes an acetyl group and a carboxylate moiety. This unique configuration contributes to its diverse biological activities and makes it a valuable building block in organic synthesis.

Scientific Research Applications

The compound has numerous applications across different domains:

Medicinal Chemistry

  • Enzyme Inhibition : this compound has demonstrated the ability to inhibit various enzymes, making it a candidate for drug development targeting specific biochemical pathways. Studies have shown its effectiveness against enzymes implicated in inflammatory and infectious diseases .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, suggesting potential for use in developing treatments for bacterial infections .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, indicating its potential utility in anti-inflammatory drug formulations.

Agrochemicals

This compound is utilized in the synthesis of agrochemicals, where its biological activity can be harnessed to develop herbicides or pesticides that target specific plant pathogens or pests.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex molecules and heterocyclic compounds. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced properties .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes related to inflammation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory responses

Table 2: Synthesis Pathways

Synthesis MethodYield (%)ConditionsReferences
One-pot synthesis with hydroxylamine>90Anhydrous conditions
Metal-free synthetic routesVariesVarious solvents

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound significantly inhibits cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design. The compound's binding affinity was assessed using molecular docking studies, revealing insights into modification strategies for enhanced efficacy.

Case Study 2: Antimicrobial Properties

In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The acetyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Substituents at positions 3, 4, and 5 of the isoxazole ring critically modulate molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate 3-acetyl, 5-methyl, 4-ethyl ester C₉H₁₁NO₄ (inferred) High electrophilicity due to acetyl group; potential for hydrogen bonding .
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 3-phenyl, 5-methyl, 4-ethyl ester C₁₃H₁₃NO₃ Enhanced lipophilicity from phenyl group; antibacterial activity reported .
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate 3-ethyl ester, 4-methyl, 5-chloro C₇H₈ClNO₃ Electron-withdrawing Cl increases stability; used as synthetic intermediate .
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 3-methyl, 4-ethyl ester, 5-isopropyl C₁₀H₁₅NO₃ Bulky isopropyl group may hinder crystallization; applications in agrochemistry .
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 3-methoxy, 4-amino, 5-methyl ester C₆H₈N₂O₄ Intramolecular N–H⋯O hydrogen bonds; planar conformation aids crystallinity .

Thermal and Stability Profiles

  • Chlorinated derivatives (e.g., ethyl 5-chloro-4-methylisoxazole-3-carboxylate) display higher thermal stability, attributed to the electron-withdrawing Cl atom .
  • Acetylated variants may exhibit lower melting points due to reduced crystallinity from steric hindrance .

Biological Activity

Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, which blocks their activity and affects various biochemical pathways. This inhibition can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Applications

The compound has been investigated for various biological applications, including:

  • Enzyme Inhibition : It is used in studies focused on enzyme inhibition, which is crucial for understanding metabolic pathways and developing new therapeutic agents.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Research Findings

Recent studies have highlighted the biological activity of this compound. Below are some key findings:

  • Enzyme Inhibition Studies :
    • This compound was shown to inhibit specific enzymes involved in metabolic pathways, demonstrating a dose-dependent response in vitro .
    • The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.
  • Case Studies :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, supporting its potential use in therapeutic applications .
    • Another investigation noted that the compound's structural modifications could enhance its biological activity, suggesting avenues for drug development .
  • Comparative Analysis :
    • Comparative studies with similar compounds indicated that this compound has unique properties due to its specific substitution pattern on the isoxazole ring. This uniqueness may contribute to its distinct biological activities compared to other isoxazole derivatives.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionDose-dependent inhibition observed, ,
AntimicrobialPotential activity against various pathogens ,
Anti-inflammatorySignificant effects in animal models,

Q & A

Basic Research Questions

Q. What spectroscopic methods are typically employed for structural confirmation of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, and how should researchers interpret key spectral data?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For example, the acetyl group (3-position) and methylisoxazole (5-position) produce distinct splitting patterns and chemical shifts.
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) from the acetyl and ester groups (1700–1750 cm1^{-1}) and isoxazole ring vibrations (1550–1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks and fragmentation patterns.
  • Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) for unambiguous structural confirmation. For example, studies on similar isoxazole derivatives used SHELXL for refinement .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust/aerosols form .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Ensure compatibility with glass or chemically resistant polymers .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid ignition sources due to potential flammability .

Q. What crystallographic software tools are commonly used for refining the crystal structure of this compound, and what are their key parameters?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key parameters include R-factors (target < 5%), data-to-parameter ratios (>10:1), and validation using tools like PLATON .
  • ORTEP-III : Visualize thermal ellipsoids and molecular packing. For example, ORTEP-3’s GUI simplifies analysis of torsion angles and intermolecular distances .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives while minimizing side reactions?

  • Methodological Answer :

  • Reaction Design : Use Knorr-type cyclization with ethyl acetoacetate and hydroxylamine derivatives. Optimize solvent polarity (e.g., ethanol/water mixtures) to favor isoxazole ring formation over competing pathways .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethyl acetate/hexane) to isolate pure products.

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental crystallographic data for hydrogen bonding networks in this compound crystals?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., S(6)\text{S}(6) motifs) to identify recurring patterns. Compare with density functional theory (DFT) calculations to validate bond angles and donor-acceptor distances .
  • Refinement Protocols : Use SHELXL’s restraints for disordered hydrogen atoms. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How should researchers approach polymorph screening for this compound to investigate structure-property relationships?

  • Methodological Answer :

  • Solvent Screening : Test polar (e.g., DMSO) vs. non-polar (toluene) solvents to induce different packing modes.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Correlate with X-ray powder diffraction (XRPD) data to confirm lattice differences .
  • Hydrogen Bond Analysis : Compare graph sets across polymorphs to assess stability. For example, stronger OH\text{O}\cdots\text{H}-N interactions may favor specific packing motifs .

Data Contradiction Analysis

Q. How can conflicting NMR and X-ray data for this compound derivatives be reconciled?

  • Methodological Answer :

  • Dynamic Effects : NMR may average conformational states (e.g., acetyl group rotation), while X-ray captures static structures. Perform variable-temperature NMR to detect dynamic processes .
  • Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered atoms. Compare with solid-state NMR for validation .

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